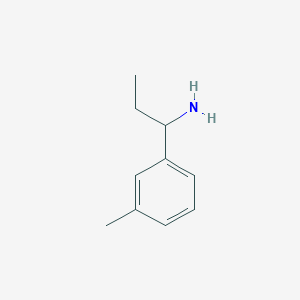

1-(m-Tolyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIHSSKEPYVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 1-(3-methylphenyl)propylamine

This technical guide details the physicochemical properties, synthesis, and pharmacological context of 1-(3-methylphenyl)propan-1-amine (also known as

Based on standard IUPAC nomenclature, the name "1-(3-methylphenyl)propylamine" designates an amine group and a 3-methylphenyl group both attached to the first carbon of a propyl chain. This structure is distinct from the linear isomer (3-(3-methylphenyl)propylamine) and the amphetamine homologue (1-methyl-3-phenylpropylamine).

Part 1: Chemical Identity & Physicochemical Properties

Structural Definition

The molecule is an

-

IUPAC Name: 1-(3-methylphenyl)propan-1-amine[1]

-

Common Synonyms:

-Ethyl-3-methylbenzylamine; 1-Amino-1-(3-tolyl)propane. -

Isomerism: The C1 carbon is a stereocenter. The compound exists as

and

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 149.23 g/mol | Monoisotopic Mass: 149.1204 Da |

| CAS Number | Not widely listed | Isomeric analogues: 104774-85-8 (Linear), 22374-89-6 (Homoamphetamine) |

| Predicted LogP | 2.31 ± 0.2 | Lipophilic, crosses BBB |

| H-Bond Donors | 1 | (Primary Amine) |

| H-Bond Acceptors | 1 | (Nitrogen lone pair) |

| Boiling Point (Pred.) | 225–230 °C | At 760 mmHg |

| pKa (Predicted) | ~9.8 | Typical for primary alkyl amines |

Critical Note on Nomenclature: Researchers often confuse this compound with 3-(3-methylphenyl)propylamine (the linear isomer). Ensure you are working with the branched benzylic amine (Ar-CH(NH

)-Et) rather than the linear chain (Ar-CHCH CH NH ) by verifying the ¹H-NMR signals of the propyl chain.

Part 2: Synthesis Protocol (Reductive Amination)

The most robust route to 1-(3-methylphenyl)propylamine is the reductive amination of 3-methylpropiophenone (1-(3-methylphenyl)propan-1-one). This method avoids the formation of secondary amines and allows for high yields.

Reaction Logic

-

Precursor: 3-Methylpropiophenone (Commercially available, CAS 51772-30-6).

-

Amination: Formation of an imine/iminium intermediate using ammonium acetate.

-

Reduction: In-situ reduction of the imine by sodium cyanoborohydride (NaBH

CN) to the primary amine.

Step-by-Step Methodology

Reagents:

-

3-Methylpropiophenone (10 mmol, 1.48 g)

-

Ammonium Acetate (100 mmol, 7.7 g)

-

Sodium Cyanoborohydride (7 mmol, 0.44 g)

-

Methanol (Dry, 50 mL)

-

Hydrochloric acid (12M and 1M)

-

Sodium Hydroxide (NaOH)

Protocol:

-

Imine Formation: In a dried round-bottom flask, dissolve 3-methylpropiophenone (1.48 g) in 50 mL of dry methanol. Add ammonium acetate (7.7 g) in one portion.

-

Reduction: Add sodium cyanoborohydride (0.44 g) to the mixture.

-

Caution: NaBH

CN is toxic and generates HCN if acidified. Work in a well-ventilated fume hood.

-

-

Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 48 hours. Monitor consumption of the ketone via TLC (Silica, 9:1 Hexane:EtOAc).

-

Quenching: Carefully acidify the mixture to pH < 2 using concentrated HCl (dropwise) to decompose excess hydride. Stir for 30 minutes.

-

Work-up:

-

Evaporate the methanol under reduced pressure (Rotavap).

-

Dissolve the residue in water (20 mL).

-

Wash the acidic aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted ketone.

-

Basify the aqueous layer to pH > 12 using 20% NaOH solution.

-

Extract the free base amine with Dichloromethane (DCM) (3 x 20 mL).

-

-

Purification: Dry the combined DCM layers over anhydrous MgSO

, filter, and concentrate. The resulting oil can be converted to the Hydrochloride salt by dissolving in dry ether and bubbling dry HCl gas.

Synthesis Pathway Visualization

Caption: One-pot reductive amination pathway converting the ketone precursor to the target primary amine via an imine intermediate.

Part 3: Pharmacology & Structure-Activity Relationship (SAR)

Structural Context

1-(3-methylphenyl)propylamine belongs to the class of substituted benzylamines . It is structurally homologous to amphetamine but differs in two key aspects:

-

Chain Length: It possesses a propyl backbone where the amine is on C1 (benzylic), technically making it an

-ethyl benzylamine. -

Ring Substitution: The 3-methyl (meta-tolyl) group.[3]

Predicted Mechanism of Action

Based on SAR data for

-

Monoamine Transporter Affinity: The

-ethyl group introduces significant steric bulk compared to the -

Selectivity:

-ethyl substitution often shifts selectivity towards serotonin release or pure reuptake inhibition rather than potent release. -

MAO Inhibition: Benzylamines are known substrates/inhibitors of Monoamine Oxidase (MAO). The steric bulk at the alpha position may protect the amine from oxidative deamination, potentially extending the half-life.

SAR Comparison Diagram

Caption: Structural relationship between the target molecule and related psychoactive phenethylamines, highlighting steric and functional shifts.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. Link (Note: Used for constitutive isomer property comparison).

-

Sigma-Aldrich. Product Specification: 3-Methylpropiophenone (CAS 51772-30-6). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Reductive Amination protocols).

-

Glennon, R. A., et al. (1988). Binding of phenylalkylamines at the 5-HT2 serotonin receptor. Journal of Medicinal Chemistry. (Foundational text for Phenethylamine/Benzylamine SAR).

Sources

- 1. lookchem.com [lookchem.com]

- 2. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 3. 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-(m-Tolyl)propan-1-amine Hydrochloride: A Technical Guide to Solvation Thermodynamics and Protocol Design

Abstract This technical guide provides a comprehensive analysis of the solubility behavior of 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 856646-02-1 / related isomers) in aqueous and ethanolic systems. Targeted at drug development professionals, this document moves beyond static data points to explore the mechanistic drivers of solvation—balancing the hydrophobic tolyl-alkyl scaffold against the ionic ammonium-chloride headgroup. It includes validated experimental protocols for solubility determination and strategic insights for process crystallization.

Part 1: Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of this compound hydrochloride, one must first deconstruct its amphiphilic nature. The molecule exists as a tug-of-war between two opposing domains:

-

The Hydrophobic Domain: The m-tolyl (3-methylphenyl) ring and the ethyl side chain contribute significant lipophilicity. These moieties disrupt the hydrogen-bonding network of water, creating an entropic penalty during dissolution (the hydrophobic effect).

-

The Hydrophilic Domain: The protonated amine (

) and the chloride counter-ion (

Mechanistic Comparison: Water vs. Ethanol[1][2][3]

| Feature | Aqueous Solvation (Water) | Ethanolic Solvation (Ethanol) |

| Dielectric Constant ( | ~78 (High). Excellent shielding of electrostatic attraction between | ~24 (Moderate). Weaker shielding; ion-pairing is more likely to persist in solution. |

| Primary Interaction | Ion-Dipole: Water molecules form a tight hydration shell around the ions. | H-Bonding & Van der Waals: Ethanol solvates the ions but also interacts favorably with the hydrophobic tolyl ring via its ethyl group. |

| Entropy ( | Negative contribution: Ordering of water molecules around the hydrophobic ring (icebergs). | Positive contribution: Ethanol structure is less disrupted by the hydrophobic tail; mixing is more entropically favorable. |

| Solubility Outcome | High solubility at RT, but "salting out" effects are strong. | Moderate-to-High solubility. Strong temperature dependence (ideal for recrystallization). |

Visualization: The Solvation Sphere

The following diagram illustrates the competitive solvation mechanisms.

Figure 1: Mechanistic divergence in solvation. Water relies on overcoming lattice energy via ion hydration, while ethanol leverages amphiphilic compatibility.

Part 2: Experimental Protocol (Self-Validating)

Reliance on literature values for specific salt isomers can be risky due to polymorphism. The following Saturation Shake-Flask Method is the gold standard for generating decision-quality solubility data.

Protocol: Gravimetric Determination of Solubility

Objective: Determine the saturation solubility (

Reagents:

-

Analyte: this compound HCl (purity >98% by HPLC).

-

Solvents: HPLC-grade Water, Absolute Ethanol.

Workflow Diagram:

Figure 2: Workflow for saturation solubility determination ensuring thermodynamic equilibrium.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 500 mg of the amine salt into two separate 20 mL scintillation vials.

-

Solvent Addition:

-

Vial A (Water): Add 2.0 mL of water.

-

Vial B (Ethanol): Add 2.0 mL of ethanol.

-

Note: If the solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Equilibration: Seal vials and agitate (orbital shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours.

-

Validation Check: Ensure solid is present at all times. If all solid dissolves, the solution is undersaturated, and the data will be invalid.

-

-

Phase Separation: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a syringe filter (0.45 µm).

-

Critical: Pre-saturate the filter with a small volume of the solution to prevent adsorption losses.

-

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed tared vessel.

-

Evaporate solvent under vacuum or nitrogen stream at 40°C.

-

Dry residue to constant weight.

-

Calculation:

-

Part 3: Comparative Analysis & Process Implications

Based on the physicochemical properties of benzylic amine hydrochlorides (e.g., comparison with phenethylamine HCl and amphetamine HCl), the expected solubility trends are summarized below.

Comparative Solubility Profile

| Property | Water | Ethanol | Process Implication |

| Solubility at 25°C | Very High (>200 mg/mL) | High (50–150 mg/mL) | Water is excellent for extraction; Ethanol is better for controlled crystallization. |

| Temperature Sensitivity | Low to Moderate | High | Ethanol allows for "dissolve hot, crystallize cold" purification cycles. |

| Impurity Rejection | Poor (dissolves polar impurities) | Good (rejects inorganic salts) | Use Ethanol to remove inorganic salt byproducts (e.g., NaCl) from synthesis. |

| Crystal Habit | Often forms hydrates or oils out | Forms defined needles/plates | Ethanol is the preferred solvent for final API polymorphism control. |

The "Oiling Out" Phenomenon

A common risk with this compound HCl in water is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs because the high concentration of the salt lowers the solubility of the organic free base or related impurities, or simply because the melting point of the hydrated salt is depressed below the process temperature.

-

Mitigation: Use an Ethanol/Water co-solvent system (e.g., 90:10 EtOH:Water). The ethanol solubilizes the hydrophobic tolyl tail, preventing oiling out, while the water ensures the ionic headgroup remains solvated enough to allow orderly lattice formation.

Recrystallization Strategy

For purification of this compound hydrochloride, a displacement crystallization or cooling crystallization in ethanol is recommended over aqueous evaporation.

-

Dissolve crude solid in minimal boiling Ethanol.

-

Filter hot to remove mechanical impurities.

-

Cool slowly to RT.

-

Anti-solvent: If yield is low, slowly add diethyl ether or ethyl acetate (non-polar) to drive precipitation. Do not use water as an anti-solvent as it will likely increase solubility.

References

-

Physicochemical Principles of Pharmacy : Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use. Pharmaceutical Press.[1] (Standard text for solubility thermodynamics).

-

Solubility of Amine Hydrochlorides : Gibson, E. K. (2007).[2] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link (Detailed thermodynamic analysis of amine salt solubility in varying dielectric media).

- Recrystallization Methodologies: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

-

PubChem Compound Summary : National Center for Biotechnology Information. (2024).[1][3][4][5][6] PubChem Compound Summary for CID 12666388, 3-(3-Methylphenyl)propan-1-amine. Link (Source for structural properties and lipophilicity estimates).

-

Thermodynamics of Pharmaceutical Salts : Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. Link (Mechanistic insight into salt solubility vs. temperature).

Sources

- 1. 2-(methylamino)-1-(3-methylphenyl)propan-1-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. 1-(o-Tolyl)propan-1-amine | C10H15N | CID 13584017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride | C11H18ClN | CID 126806084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Enantioselective synthesis of (R)-1-(m-Tolyl)propan-1-amine

Application Note: High-Fidelity Enantioselective Synthesis of (R)-1-(m-Tolyl)propan-1-amine

Executive Summary

This Application Note details the enantioselective synthesis of (R)-1-(m-Tolyl)propan-1-amine (also known as (R)-1-(3-methylphenyl)propan-1-amine), a critical pharmacophore found in calcimimetics (e.g., Cinacalcet analogs) and CNS-active agents.

We present two distinct, validated protocols:

-

Method A (Biocatalytic): A green, high-selectivity route using an (R)-selective

-Transaminase (ATA). This is the recommended route for scale-up due to superior enantiomeric excess (>99% ee) and mild conditions. -

Method B (Chemocatalytic): A robust laboratory-scale route using Ellman’s Sulfinamide auxiliary. This method is ideal for labs lacking enzyme libraries or requiring rapid access to both enantiomers via reagent switching.

Target Molecule Profile

| Property | Description |

| IUPAC Name | (1R)-1-(3-methylphenyl)propan-1-amine |

| CAS No. | 1243343-48-5 (Generic); 473732-55-7 (Racemic) |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Key Structural Feature | Chiral primary amine at the benzylic position; meta-substituted tolyl ring. |

| Precursor | 3'-Methylpropiophenone (CAS: 51772-30-6) |

Method A: Biocatalytic Synthesis (Recommended)

Principle:

This route utilizes an (R)-selective

Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1]

Figure 1: Biocatalytic Transamination Cycle using Isopropylamine (IPA) as the amine donor.

Protocol:

Reagents:

-

Substrate: 3'-Methylpropiophenone (50 mM final conc.)

-

Enzyme: (R)-Selective Transaminase (e.g., ATA-025 or Arthrobacter sp. variant) - 10 g/L loading.

-

Cofactor: Pyridoxal-5'-phosphate (PLP) - 1 mM.

-

Amine Donor: Isopropylamine (IPA) - 1.0 M (as hydrochloride salt, pH adjusted).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cosolvent: DMSO (10% v/v).

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (25 mg) and stir until dissolved (yellow solution).

-

Donor Prep: Add Isopropylamine (1 M equivalent) to the buffer. Critical: Adjust pH back to 7.5 using 6M HCl. Unadjusted IPA will raise pH >11, denaturing the enzyme.

-

Substrate Solution: Dissolve 3'-Methylpropiophenone (740 mg, ~5 mmol) in 10 mL DMSO.

-

Reaction Initiation: Add the DMSO substrate solution to 90 mL of the Buffer/IPA mix. Add 1.0 g of lyophilized Transaminase enzyme.

-

Incubation: Incubate at 35°C with orbital shaking (150 rpm) for 24 hours. Leave the reaction vessel slightly open (covered with perforated parafilm) or use a nitrogen sweep to facilitate acetone evaporation (equilibrium displacement).

-

Quench & Workup:

-

Acidify to pH 2.0 with 6M HCl (stops reaction, protonates amine product to keep it in aqueous phase).

-

Wash with MTBE (2 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.

-

Basify aqueous layer to pH 12 using 10M NaOH.

-

Extract product with Ethyl Acetate (3 x 50 mL).

-

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Expected Results:

Method B: Ellman's Auxiliary Synthesis (Chemical Benchmark)

Principle: This route relies on the condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction. The bulky tert-butyl group directs the hydride attack.

Stereochemical Logic (Critical):

-

Condensation: Ketone + (R)-t-BS

(R)-N-sulfinyl imine. -

Reduction (NaBH₄): Hydride attacks from the less hindered face, typically yielding the (R,R)-sulfinamide diastereomer.

-

Hydrolysis: Removal of the auxiliary yields the (R)-amine .

-

Note: If (S)-amine were desired using the same (R)-auxiliary, one would use L-Selectride for reduction.

Figure 2: Ellman's Sulfinamide Synthesis Workflow.[5][6]

Protocol:

Step 1: Imine Formation

-

In a flame-dried flask under Argon, combine 3'-Methylpropiophenone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in dry THF.

-

Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise.

-

Heat to reflux (70°C) for 16 hours. Note: The solution will turn yellow/orange.

-

Cool to RT, quench with brine. Filter the resulting titanium salts through Celite.

-

Extract with EtOAc, dry, and concentrate. Use crude imine for the next step (or purify via silica gel chromatography; eluent: Hexane/EtOAc).

Step 2: Diastereoselective Reduction

-

Dissolve the (R)-imine in dry THF. Cool to -48°C (Acetonitrile/Dry Ice bath). Temperature control is vital for diastereoselectivity.

-

Add NaBH₄ (4.0 eq) followed by slow addition of MeOH (catalytic).

-

Stir at -48°C for 3 hours, then warm to RT.

-

Checkpoint: Analyze dr (diastereomeric ratio) by HPLC.[2] Expect >90:10 (R,R):(S,R). Recrystallization can upgrade dr to >99:1.

Step 3: Hydrolysis

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.

-

Concentrate to dryness. Triturate with diethyl ether to obtain the white solid (R)-1-(m-Tolyl)propan-1-amine hydrochloride .

Quality Control & Analytics

Chiral HPLC Method: To verify enantiomeric excess (ee), use the following method. Note that the amine must be free-based or analyzed in the presence of an additive (DEA) to prevent peak tailing.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm and 254 nm |

| Temperature | 25°C |

| Retention Times (Approx) | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min |

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Low Conversion (Method A) | Acetone inhibition / pH drift | Ensure system is open to air (with filter) to remove acetone. Re-check pH of IPA stock. |

| Low dr (Method B) | Temperature too high during reduction | Ensure reaction is maintained at -48°C or lower. Switch to L-Selectride if dr < 80:20. |

| Peak Tailing (HPLC) | Silanol interactions | Increase Diethylamine (DEA) to 0.15% in mobile phase. |

References

-

Biocatalytic Transamination (General)

-

Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010. Link

-

-

Specific Transaminase Protocol ((R)-Selective)

-

Ellman Auxiliary Chemistry

-

Chiral HPLC Methods

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. (R)-1-(p-Tolyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 8. rsc.org [rsc.org]

- 9. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(o-Tolyl)propan-1-amine | C10H15N | CID 13584017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 1-(m-Tolyl)propan-1-amine HCl

[1]

Introduction & Retrosynthetic Analysis[1]

The target molecule, This compound , is a benzylic amine featuring a propyl chain and a meta-methyl substitution on the aromatic ring.[1] Its synthesis is most efficiently achieved via the reductive amination of 3'-methylpropiophenone (1-(3-methylphenyl)propan-1-one).[1]

Retrosynthetic Logic

The carbonyl group of the ketone offers a highly reactive electrophilic center. By condensing the ketone with an ammonia source (ammonium acetate), we generate an intermediate imine in situ. This imine is selectively reduced to the amine using Sodium Cyanoborohydride (NaBH₃CN), a hydride donor that is stable in the slightly acidic conditions required for imine formation.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway from ketone precursor to hydrochloride salt via reductive amination.[1][2][3][4][5][6]

Experimental Protocol: Reductive Amination

Safety Warning: Sodium Cyanoborohydride (NaBH₃CN) is highly toxic and generates fatal HCN gas if exposed to strong acids.[1] All operations must be performed in a functioning fume hood.[1] Cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.[1]

Materials & Reagents

| Reagent | Equiv.[1][2][3][5][7][8][9] | Role | Notes |

| 3'-Methylpropiophenone | 1.0 | Precursor | Starting ketone |

| Ammonium Acetate | 10.0 | Nitrogen Source | Excess drives equilibrium |

| Sodium Cyanoborohydride | 0.7 | Reducing Agent | Selectively reduces imine |

| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred |

| HCl (aq) & NaOH (aq) | - | Workup | pH manipulation |

Step-by-Step Methodology

Phase 1: Imine Formation and Reduction[9][10][11]

-

Setup: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3'-methylpropiophenone (14.8 g, 100 mmol) in Methanol (150 mL).

-

Amine Addition: Add Ammonium Acetate (77.1 g, 1000 mmol) in a single portion. The large excess is critical to prevent the formation of secondary amine byproducts.

-

Reduction: Add Sodium Cyanoborohydride (4.4 g, 70 mmol) to the mixture.

-

Technical Note: Unlike NaBH₄, NaBH₃CN is stable in slightly acidic media (pH 5-7), which is necessary for imine formation.

-

-

Reaction: Stopper the flask and stir at room temperature (20-25°C) for 48 hours . Monitor reaction progress via TLC (System: 9:1 DCM:MeOH) or GC-MS. The ketone spot should disappear.[1]

Phase 2: Quenching and Workup[3]

-

Acidification: Carefully add concentrated HCl dropwise until the pH reaches < 2. This decomposes the remaining borohydride and hydrolyzes any borate complexes.[1] Perform this in a hood due to potential HCN evolution.

-

Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap) to obtain a wet residue.[1]

-

Wash: Dissolve the residue in Water (100 mL). Wash this acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted ketone or non-basic impurities.[1] Discard the ether layer.[1]

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH solution until the pH is strongly basic (pH > 12). The amine product will oil out as a separate layer.[1]

-

Extraction: Extract the free base amine with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine the DCM extracts, dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate in vacuo to yield the crude This compound as a pale yellow oil.

Salt Formation (Hydrochloride)[1][9]

Converting the free base to the HCl salt improves stability and crystallinity, making it suitable for storage and precise dosing.

Protocol

-

Dissolution: Dissolve the crude amine oil (approx. 10 g) in a minimal amount of dry Diethyl Ether (50 mL). If the oil is not fully soluble, add a small amount of Isopropanol (IPA).

-

Acid Addition:

-

Option A (Gas): Generate dry HCl gas (dripping H₂SO₄ onto NaCl) and bubble it slowly through the ether solution.[1]

-

Option B (Solution - Preferred): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

-

-

Precipitation: The hydrochloride salt will precipitate immediately as a white solid.[1] Continue addition until no further precipitation occurs (test supernatant with wet pH paper; it should remain acidic).

-

Isolation: Filter the solid under vacuum using a sintered glass funnel.

-

Washing: Wash the filter cake with cold, dry ether (2 x 20 mL) to remove colored impurities.[1]

-

Recrystallization: For analytical purity, recrystallize from boiling Isopropanol/Ethanol .

Workup Logic Flowchart

Figure 2: Purification and isolation workflow.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values.

| Parameter | Expected Value / Observation |

| Appearance | White crystalline solid (HCl salt) |

| Melting Point | ~145-155°C (Estimate based on isomers) |

| ¹H NMR (D₂O) | δ 7.1-7.3 (m, 4H, Ar-H), 4.2 (t, 1H, CH-N), 2.3 (s, 3H, Ar-CH₃), 1.8 (m, 2H, CH₂), 0.8 (t, 3H, CH₃).[1] |

| IR Spectrum | Broad peaks at 2800-3000 cm⁻¹ (Amine salt N-H stretch).[1] |

| Solubility | Soluble in water, ethanol, methanol; Insoluble in ether. |

References

-

Reductive Amination General Protocol: Lane, C. F.[1] "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146.[1] [1]

-

Synthesis of 1-Phenylpropan-1-amine Derivatives: Kulkarni, B. A., & Ganesan, A. "Solid-phase synthesis of 1-aryl-1-propylamines."[1] Tetrahedron Letters, 1998, 39(24), 4369-4372.[1]

-

Leuckart Reaction (Alternative Route): Ingersoll, A. W. "α-Phenylethylamine."[1] Organic Syntheses, Coll.[1] Vol. 2, p. 503 (1943).

-

Salt Formation & Crystallization: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][5][6][7][8][9][11][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] [1]

Sources

- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 6. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Mephedrone - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Catalytic hydrogenation methods for m-tolyl oxime reduction

Executive Summary

The reduction of m-tolyl oxime (3-methylbenzaldehyde oxime or 3-methylacetophenone oxime) to its corresponding primary amine is a pivotal transformation in the synthesis of sympathomimetic drugs, agrochemicals, and fine chemical intermediates. While catalytic hydrogenation is the most atom-efficient method, it is plagued by a critical selectivity issue: the formation of secondary amine dimers via the condensation of the product amine with the intermediate imine.

This Application Note details two field-proven protocols to maximize primary amine yield (>95%) while suppressing dimer formation. We contrast the Raney Nickel/Ammonia method (preferred for industrial scale-up) with the Pd/C Acidic method (preferred for bench-scale precision), providing researchers with validated pathways suited to their specific equipment constraints.

Mechanistic Insight & Selectivity Control

To optimize yield, one must understand the "Selectivity Triangle." The reduction proceeds via an imine intermediate. The primary amine product is nucleophilic and can attack this imine, releasing ammonia and forming a secondary amine (dimer).

Key Control Points:

-

Speed: Rapid hydrogenation of the imine reduces its lifetime, lowering the probability of dimerization.

-

Thermodynamics: Protonating the amine (Acidic Method) or saturating the media with ammonia (Equilibrium Method) renders the condensation step unfavorable.

Figure 1: Reaction pathway showing the competition between productive hydrogenation (Green) and secondary amine formation (Red).

Pre-Reaction Data & Specifications

| Parameter | Specification | Notes |

| Substrate | m-Tolyl Oxime | R=H (Aldoxime) or R=Me (Ketoxime). |

| Target Product | 3-Methylbenzylamine (or derivative) | Primary amine. |

| Major Impurity | Bis(3-methylbenzyl)amine | Secondary amine dimer. |

| Safety Class | High Risk | H2 gas (flammable), Raney Ni (pyrophoric). |

| Solvent Choice | Methanol (MeOH) or Ethanol (EtOH) | High H2 solubility; MeOH preferred for rate. |

Protocol A: Raney Nickel with Ammonia (Industrial Standard)

Best for: Large batches, cost-efficiency, and substrates sensitive to acid.

Theory: The addition of methanolic ammonia (7N NH3 in MeOH) serves two purposes. First, it poisons the catalyst slightly to prevent hydrogenolysis of the C-N bond. Second, by Le Chatelier’s principle, high concentrations of NH3 suppress the elimination of ammonia during dimer formation.

Materials

-

Substrate: m-Tolyl oxime (10 mmol, ~1.35 g)

-

Catalyst: Raney® Nickel (Active slurry, ~2.0 g wet weight). Handle under water/solvent. [1]

-

Solvent: 7N Ammonia in Methanol (20 mL).

-

Equipment: Parr Shaker or High-Pressure Autoclave (Hastelloy or SS316).

Step-by-Step Procedure

-

Catalyst Preparation (CRITICAL SAFETY):

-

Raney Nickel is stored under water. Decant the water and wash the catalyst 3x with absolute methanol to remove moisture. Do not let the catalyst dry out; it will ignite.

-

-

Loading:

-

Transfer the wet Raney Ni slurry into the autoclave liner.

-

Dissolve the m-tolyl oxime in the 7N NH3/MeOH solution.

-

Pour the substrate solution over the catalyst.

-

-

Pressurization:

-

Seal the reactor. Purge with Nitrogen (N2) 3 times (50 psi) to remove oxygen.

-

Purge with Hydrogen (H2) 3 times (50 psi).

-

Pressurize to 5 bar (75 psi) .

-

-

Reaction:

-

Heat to 50°C with vigorous stirring (1000 rpm). Note: Mass transfer limits the reaction; high agitation is required.

-

Monitor H2 uptake. Reaction is typically complete in 2–4 hours.

-

-

Work-up:

-

Cool to room temperature.[2] Vent H2 carefully. Purge with N2.[3]

-

Filter the mixture through a Celite pad under an inert blanket (N2 or Argon). Do not pull air through the dry filter cake.

-

Wash the filter cake immediately with water to desensitize the catalyst.

-

Concentrate the filtrate to yield the crude amine.

-

Protocol B: Pd/C with Acidic Additives (Laboratory Standard)

Best for: High selectivity, ease of handling, and acid-stable substrates.

Theory: By conducting the reaction in the presence of an acid (HCl or H2SO4), the primary amine product is immediately protonated to its ammonium salt (

Materials

-

Substrate: m-Tolyl oxime (10 mmol).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (200 mg).

-

Solvent: Methanol (30 mL).

-

Additive: Conc. HCl (2.0 equiv) or H2SO4 (1.1 equiv).

Step-by-Step Procedure

-

Loading:

-

Charge the 10% Pd/C (wet) into the hydrogenation flask. Using wet catalyst significantly reduces ignition risk.

-

Add Methanol (15 mL) to cover the catalyst.

-

In a separate beaker, dissolve m-tolyl oxime in Methanol (15 mL) and add the acid (e.g., 1.7 mL of 12M HCl).

-

Add the substrate/acid mixture to the catalyst slurry.

-

-

Hydrogenation:

-

This reaction often proceeds well at Atmospheric Pressure (Balloon) or low pressure (1–3 bar ).

-

Purge the system (Vacuum/N2 cycles, then Vacuum/H2).

-

Stir vigorously at Room Temperature (20–25°C).

-

-

Monitoring:

-

Monitor by TLC or HPLC. The disappearance of oxime is usually rapid (< 2 hours).

-

-

Work-up:

-

Filter the catalyst through Celite.[2]

-

Note: The product is currently the amine salt (hydrochloride).

-

Concentrate the solvent.

-

Basification: Redissolve residue in water, adjust pH to >12 using 2M NaOH, and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to isolate the free amine.

-

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the hydrogenation protocol.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst | Ensure thorough washing of Raney Ni; check H2 purity. |

| High Dimer Content | Insufficient NH3 or Acid | Increase NH3 concentration (Method A) or ensure pH < 2 (Method B). |

| Hydroxylamine (Ar-CH2-NHOH) | Incomplete Reduction | Reaction stopped too early. Increase time or pressure. |

| De-halogenation | Over-active Pd/C | If the ring has Cl/Br substituents (unlikely for pure m-tolyl), use Pt/C instead of Pd/C. |

References

-

Catalytic Reduction of Oximes to Hydroxylamines and Amines. Chemistry – A European Journal, 2022.

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia, 2022.

-

Hydrogenation of Oximes: Prevention of Secondary Amine Formation. Organic Syntheses, Coll. Vol. 3, p.720.

-

Raney Nickel Safety and Handling. University of Pittsburgh Safety Manual, 2012.

-

Palladium on Carbon Hydrogenation Protocols. Master Organic Chemistry, 2011.

Sources

Application Note: Resolution of Racemic 1-(3-methylphenyl)propan-1-amine

[1]

Introduction & Strategic Overview

The Target Molecule

1-(3-methylphenyl)propan-1-amine (also known as m-tolylpropylamine) is a chiral primary benzylic amine.[1] It serves as a critical building block in the synthesis of calcimimetics and CNS-active agents.[1] The presence of the amine group at the benzylic position, combined with the meta-methyl substitution on the aromatic ring, creates a steric and electronic environment that requires specific resolution strategies.

Resolution Strategy: Classical vs. Enzymatic

For this specific substrate, two primary methodologies are recommended based on scale and purity requirements:

-

Classical Diastereomeric Crystallization (Method A):

-

Best for: Multi-gram to kilogram scale-up.[1]

-

Mechanism:[2][3][4][5] Formation of diastereomeric salts using a chiral acid.[2][3][6][7][8]

-

Key Insight: Benzylic amines often resolve efficiently with Mandelic Acid or Tartaric Acid derivatives due to the potential for

-

-

-

Enzymatic Kinetic Resolution (Method B):

Protocol A: Classical Resolution via Diastereomeric Crystallization[9]

This protocol utilizes (S)-(+)-Mandelic acid as the resolving agent.[1] Literature precedents with homologous

Materials

-

Substrate: Racemic 1-(3-methylphenyl)propan-1-amine (

eq). -

Resolving Agent: (S)-(+)-Mandelic acid (

eq).[1] -

Solvent: Ethanol (95%) or Isopropanol (IPA).

-

Base: 20% NaOH (aq).

-

Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Procedure

Step 1: Salt Formation

-

Dissolve 14.9 g (100 mmol) of racemic 1-(3-methylphenyl)propan-1-amine in 50 mL of Ethanol at room temperature.

-

In a separate flask, dissolve 15.2 g (100 mmol) of (S)-(+)-Mandelic acid in 100 mL of Ethanol. Warm slightly to ensure complete dissolution.

-

Add the acid solution to the amine solution slowly with vigorous stirring. An exotherm is expected; maintain temperature below 40°C.

-

Observation: A precipitate may form immediately. If so, heat the mixture to reflux (~78°C) until a clear homogeneous solution is obtained. If not, concentrate the solution by rotary evaporation until the volume is reduced by 20%.

Step 2: Crystallization

-

Allow the solution to cool slowly to room temperature over 4 hours. Critical: Rapid cooling traps the unwanted diastereomer.

-

Once at room temperature, cool the flask to 0–4°C in an ice bath for 2 hours to maximize yield.

-

Filtration: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (2 x 10 mL).

-

Mother Liquor: Save the filtrate; it is enriched with the opposite enantiomer.

Step 3: Recrystallization (Enrichment)

-

Dry a small sample of the wet cake and check the melting point or optical rotation.

-

If the melting point range is broad (>2°C), recrystallize the solid.

-

Dissolve the wet cake in the minimum amount of boiling Ethanol.

-

Cool slowly as described in Step 2.

-

Repeat until the melting point is constant.

Step 4: Liberation of the Free Amine

-

Suspend the purified salt in 50 mL of water.

-

Add 20% NaOH dropwise until the pH is >12. The amine will separate as an oil.

-

Extract with DCM (3 x 30 mL).

-

Combine organics, dry over anhydrous

, and concentrate under reduced pressure. -

Result: (S)-1-(3-methylphenyl)propan-1-amine (Theoretical configuration based on Mandelic acid homology; verify via HPLC).

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

This method uses an immobilized lipase to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted (or vice versa, enzyme dependent).

Materials

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

-

Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.

Procedure

-

Dissolve 1.0 g of racemic amine in 20 mL of anhydrous Ethyl Acetate.

-

Add 100 mg of Novozym 435 beads.

-

Incubate in an orbital shaker at 30°C and 200 rpm .

-

Monitoring: Monitor the reaction via Chiral HPLC every 2 hours.

-

Target: Stop the reaction when the remaining amine reaches 50% conversion (theoretical maximum yield) or >99% ee.

-

-

Work-up:

-

Filter off the enzyme beads (can be recycled).

-

The filtrate contains the unreacted (S)-amine and the (R)-amide .[1]

-

-

Separation:

-

Add 1M HCl to the filtrate. The unreacted amine will protonate and move to the aqueous layer. The amide remains in the organic layer.

-

Separate layers.

-

Basify the aqueous layer (NaOH) and extract with DCM to recover the pure (S)-amine .

-

(Optional) Hydrolyze the amide with 6M HCl/Reflux to recover the (R)-amine .

-

Analytical Methods

Chiral HPLC Method

To determine Enantiomeric Excess (% ee), use the following validated conditions.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][4]1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Retention Times | Typical:[1][4] (S)-isomer: ~8-10 min; (R)-isomer: ~12-15 min (Verify with standards) |

Calculation

5Process Visualization

The following diagram illustrates the decision logic and workflow for the Classical Resolution (Method A).

Caption: Workflow for the classical resolution of benzylic amines using diastereomeric crystallization.

References

-

Ingersoll, A. W., et al. (1936).[11] "Resolution of dl-

-Phenylethylamine." Journal of the American Chemical Society, 58(10), 1808–1811. Link- Context: Foundational text on resolving -phenylethylamine analogs using Mandelic acid.

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link

- Context: Establishes the protocol for CAL-B medi

-

Perry, C. P., et al. (2012). "Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol." U.S. Patent Application US20120108848A1. Link

- Context: Discusses screening of chiral acids (Tartaric vs Mandelic) for phenyl-alkyl amines.

-

Sigma-Aldrich. "Product Specification: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Ethylbenzylamine."[1] Link-

Context: Physical property data for the homologous 1-phenylpropan-1-amine used for protocol extrapolation.[1]

-

Sources

- 1. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-Methylbenzylamine [drugfuture.com]

Troubleshooting & Optimization

Technical Support Center: Reductive Amination with NaBH3CN

Executive Summary: The Kinetic Control System

You are likely here because your reductive amination failed to convert, or you isolated the corresponding alcohol instead of the amine.

Reductive amination with Sodium Cyanoborohydride (NaBH

Your success depends on maintaining the reaction in a "Goldilocks Zone" (pH 6.0–7.0), where the iminium ion is formed and protonated, but the carbonyl group remains unactivated.

Mechanism & Selectivity Logic

The following diagram illustrates the competing pathways defined by pH. If you deviate from the center path, your yield collapses.

Figure 1: Kinetic competition in Borch Reduction. Selectivity for the amine product relies on preferential protonation of the imine nitrogen over the carbonyl oxygen at pH 6-7.

Standard Operating Procedure (The Borch Conditions)

Do not deviate from these baselines without a specific hypothesis.

Reagent Stoichiometry Table

| Component | Equivalents | Role | Notes |

| Carbonyl | 1.0 | Electrophile | Limiting reagent usually. |

| Amine | 1.2 – 5.0 | Nucleophile | Use 1.2 eq for secondary amines. Use 5.0 eq of amine salt (e.g., NH |

| NaBH | 0.6 – 1.0 | Reductant | Hydride delivery. Toxic. |

| Acetic Acid | As needed | Catalyst | CRITICAL: Maintains pH 6–7. |

| Solvent | N/A | Medium | Methanol (MeOH) is standard. TFE (2,2,2-Trifluoroethanol) for difficult substrates. |

The Protocol

-

Imine Formation: Dissolve the amine (and its HCl salt if applicable) and the carbonyl in Methanol.

-

pH Adjustment: Check pH. It must be ~6. If too basic (common with free amines), add Glacial Acetic Acid dropwise. Tip: Use wet pH paper; the solution should turn the paper yellow-green, not red.

-

Reagent Addition: Add NaBH

CN in one portion. -

Monitoring: Stir at 25°C. Monitor via TLC/LCMS.

-

Note: If the reaction stalls, checking pH is your first move. As the amine is consumed, the solution may become more acidic or basic depending on the buffering capacity.

-

Troubleshooting Dashboard

Q1: My starting material (ketone) is being consumed, but I'm isolating the alcohol, not the amine. Why?

-

Diagnosis: Your pH is too low (< 4.0).

-

The Science: At low pH, the carbonyl oxygen gets protonated. Protonated carbonyls are highly electrophilic and will be reduced by NaBH

CN faster than the imine forms. -

The Fix:

-

Quench the current reaction; it cannot be saved.

-

Restart using Molecular Sieves (3Å) to push imine formation.

-

Pre-stir the amine and ketone for 2 hours before adding the hydride.

-

Ensure pH is strictly 6–7 using a buffer (e.g., KOAc/HOAc).

-

Q2: The reaction is stuck. I see starting material and imine, but no conversion to product.

-

Diagnosis: pH is too high (> 8.0) or the imine is sterically hindered.

-

The Science: Basic conditions prevent the protonation of the imine to the iminium ion . NaBH

CN cannot reduce a neutral imine effectively. -

The Fix:

-

Add Glacial Acetic Acid until pH hits 6.

-

If sterics are the issue (e.g., tert-butyl ketones), switch to the Titanium(IV) Protocol (see Section 4).

-

Q3: I am trying to make a primary amine (R-NH

-

Diagnosis: Competitive dialkylation.

-

The Science: The product amine (R-NH

) is more nucleophilic than the ammonia source. It reacts with the remaining ketone to form a second imine, which reduces to the dimer. -

The Fix:

-

Increase Ammonium Acetate to 10 equivalents .

-

Dilute the reaction (0.05 M).

-

Consider using a "masked" ammonia source like Benzylamine or Allylamine , then deprotect later.

-

Advanced Optimization: The Titanium(IV) Isopropoxide Method

When standard Borch conditions fail (especially with electron-deficient amines or bulky ketones), the Mattson Modification is the industry standard solution.

Why it works: Ti(OiPr)

Workflow Diagram

Figure 2: Mattson Protocol. The key is the pre-complexation step with Titanium before introducing the hydride source.

Protocol:

-

Combine amine (1.0 eq), ketone (1.0 eq), and Ti(OiPr)

(1.25 eq). -

Stir neat (no solvent) or in dry THF for 1–6 hours.

-

Dilute with Methanol.[1]

-

Add NaBH

CN (or NaBH -

Workup: Add water/NaOH. A white precipitate (TiO

) will form. Filter through Celite.

Safety & Workup (The Cyanide Protocol)

WARNING: NaBH

Self-Validating Safety System

-

Never acidify the reaction mixture while cyanide is still present.

-

Never use a rotary evaporator on the crude reaction mixture without quenching first.

Destructive Quench Procedure

To ensure zero cyanide discharge:

-

Fume Hood: All steps must occur here.

-

Basify: Adjust reaction mixture to pH > 10 using 1N NaOH.

-

Oxidize: Add commercial Bleach (Sodium Hypochlorite) solution slowly.

-

Test: Use cyanide test strips or Prussian Blue test to confirm destruction.

-

Extraction: Extract the amine product into organic solvent (DCM or EtOAc).

References

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[8][9][10] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.[8]

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chemistry.osu.edu [chemistry.osu.edu]

- 3. youtube.com [youtube.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Amine Synthesis

Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis and overcome the common challenge of low enantiomeric excess (ee). As your dedicated scientific partner, this guide provides in-depth troubleshooting strategies, practical experimental protocols, and a foundational understanding of the critical parameters governing enantioselectivity. Our goal is to empower you to diagnose issues systematically and optimize your synthetic routes to achieve high enantiopurity.

Introduction: The Criticality of Enantiomeric Excess in Chiral Amine Synthesis

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant number of blockbuster drugs containing at least one stereogenic amine center. The biological activity of these pharmaceuticals is often highly dependent on the stereochemistry of the amine, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, achieving high enantiomeric excess is not merely a measure of reaction efficiency but a critical determinant of drug safety and efficacy. This guide will address the multifaceted challenges of controlling stereoselectivity in chiral amine synthesis, providing you with the expertise to troubleshoot and refine your experimental approach.

Visualizing the Troubleshooting Workflow

A logical and systematic approach is paramount when diagnosing the root cause of low enantiomeric excess. The following flowchart outlines a comprehensive troubleshooting workflow, guiding you from the initial observation of low ee through a series of investigative steps to pinpoint and resolve the underlying issue.

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Section 1: Analytical Method Validation

Q1: I'm observing a low ee in my reaction. How can I be sure my analytical method is accurate?

A: Before investing significant time in optimizing your reaction, it is crucial to validate your analytical method for determining enantiomeric excess.[1] Chromatographic artifacts or an unoptimized separation method can often mimic the appearance of low enantioselectivity.

Protocol for Analytical Method Validation:

-

Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your chiral amine product.

-

Analyze the Racemic Standard: Inject the racemic standard into your chiral HPLC or GC system.

-

Evaluate the Chromatogram: A properly optimized method should show two baseline-separated peaks of equal area.

-

Troubleshooting:

-

Poor Resolution: If the peaks are not baseline-separated, optimize your chiral column, mobile phase composition, flow rate, and column temperature.

-

Unequal Peak Areas: If the peak areas are not equal for a true racemic standard, it may indicate an issue with the detector response or integration method.

-

Section 2: Catalyst-Related Issues

Q2: My catalyst is from a reputable supplier, but my ee is consistently low. What could be the problem with the catalyst?

A: Even high-quality catalysts can be a source of poor enantioselectivity if not handled, stored, or activated correctly.[1] Several factors related to the catalyst can be the culprit:

-

Catalyst Purity and Activity:

-

Explanation: Impurities in the catalyst or incomplete activation can lead to a lower concentration of the active chiral species, resulting in a diminished enantioselective pathway.

-

Solution:

-

Ensure the catalyst is stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

-

If an activation step is required (e.g., pre-formation of the active catalyst), ensure it is performed correctly and under strictly anhydrous and anaerobic conditions.

-

Consider sourcing the catalyst from a different batch or an alternative supplier to rule out batch-to-batch variability.

-

-

-

Incorrect Catalyst Loading:

-

Explanation: The optimal catalyst loading is a balance between reaction rate and selectivity. Too low a loading may result in a slow reaction, allowing a non-selective background reaction to dominate, while too high a loading can sometimes lead to the formation of less selective catalytic species or catalyst aggregation.

-

Solution: Perform a catalyst loading screen, varying the mol% of the catalyst to identify the optimal concentration for your specific reaction.

-

-

Catalyst Deactivation:

-

Explanation: The catalyst can be deactivated by impurities in the starting materials, solvent, or by the product itself.[2] Common deactivation mechanisms include poisoning of the metal center, degradation of the chiral ligand, or formation of inactive catalyst species.[3]

-

Solution:

-

Purify all starting materials and solvents to remove potential catalyst poisons.

-

Monitor the reaction progress over time. A reaction that starts with high enantioselectivity but then plateaus with a decrease in ee may indicate catalyst deactivation.

-

In some cases, the amine product can act as a Lewis base and inhibit the catalyst.[2] Consider using a substrate with a protecting group on the amine that can be removed post-reaction.

-

-

Section 3: Reaction Condition Optimization

Q3: How significantly do temperature and solvent affect the enantiomeric excess, and how can I optimize these parameters?

A: Temperature and solvent are critical parameters that can have a profound impact on the enantioselectivity of a reaction.[4]

-

Temperature:

-

Explanation: Asymmetric reactions are often a competition between two diastereomeric transition states leading to the two enantiomers. The energy difference between these transition states (ΔΔG‡) determines the enantiomeric excess. Lowering the reaction temperature generally increases this energy difference, favoring the formation of one enantiomer and thus increasing the ee.[5] However, excessively low temperatures can significantly slow down the reaction rate.

-

Optimization Protocol:

-

Initial Screening: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).

-

Data Analysis: Plot the enantiomeric excess and reaction conversion as a function of temperature to identify the optimal balance.

-

Fine-Tuning: Once an optimal temperature range is identified, perform additional experiments within that range to pinpoint the ideal temperature.

-

-

-

Solvent:

-

Explanation: The solvent can influence the enantioselectivity through various interactions with the catalyst, substrate, and transition state.[4] Solvent polarity, coordinating ability, and viscosity can all play a role. For example, a coordinating solvent might compete with the substrate for binding to the catalyst, thereby altering the geometry of the transition state and affecting the ee.

-

Optimization Protocol:

-

Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, diethyl ether).

-

Data Analysis: Create a table to compare the enantiomeric excess and yield obtained in each solvent.

-

Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of properties.

-

-

Table 1: Illustrative Example of Solvent Effect on Enantiomeric Excess

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (%) |

| Toluene | 2.4 | 85 |

| Dichloromethane | 9.1 | 92 |

| Tetrahydrofuran (THF) | 7.5 | 78 |

| Acetonitrile | 37.5 | 65 |

| Diethyl Ether | 4.3 | 88 |

Note: This is an illustrative example; actual results will vary depending on the specific reaction.

Section 4: Substrate and Reagent Considerations

Q4: Can the structure of my substrate or impurities in my reagents be the cause of low ee?

A: Absolutely. The inherent properties of the substrate and the purity of all reagents are critical for achieving high enantioselectivity.

-

Purity of Starting Materials:

-

Explanation: Impurities in the substrate or reagents can act as catalyst poisons or participate in non-selective side reactions, both of which will lower the overall observed ee.[1]

-

Solution:

-

Purify all starting materials and reagents before use (e.g., distillation, recrystallization, or column chromatography).

-

Ensure all reagents are handled under appropriate conditions to prevent decomposition or contamination.

-

-

-

Substrate Steric and Electronic Effects:

-

Explanation: The steric and electronic properties of the substrate can significantly influence how it interacts with the chiral catalyst in the transition state.[6] A mismatch between the substrate and the catalyst can lead to poor recognition and low enantioselectivity.[7] For instance, a bulky substituent on the substrate may prevent it from adopting the optimal conformation for stereoselective transformation.

-

Solution:

-

If possible, modify the substrate to improve its compatibility with the catalyst. For example, changing a protecting group or altering a substituent could lead to a better steric and electronic match.

-

Screen a library of chiral ligands or catalysts to find one that is better suited for your specific substrate.

-

-

Section 5: Product Stability

Q5: I've optimized my reaction and am confident in my catalyst and conditions, but the final isolated product has a low ee. What could be happening?

A: The problem may lie in the stability of your chiral amine product. Racemization, the process by which an enantiomerically enriched sample converts to a racemic mixture, can occur during the reaction or, more commonly, during the workup and purification steps.[8]

-

Racemization During the Reaction:

-

Explanation: If the reaction conditions are too harsh (e.g., high temperature, presence of strong acid or base), the product may racemize as it is formed.

-

Solution:

-

Take aliquots from the reaction at different time points and analyze the ee. A decrease in ee over time suggests in-situ racemization.

-

If racemization is observed, try running the reaction at a lower temperature or for a shorter duration.

-

-

-

Racemization During Workup and Purification:

-

Explanation: Chiral amines can be susceptible to racemization under acidic or basic conditions, or upon heating. Standard workup procedures (e.g., acid-base extractions) or purification methods (e.g., silica gel chromatography, distillation) can inadvertently cause racemization.

-

Solution:

-

Mild Workup: Use mild acidic and basic solutions for extractions and minimize the contact time. Consider using a buffered aqueous solution.

-

Purification:

-

If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

-

Avoid high temperatures during solvent removal or distillation.

-

Consider alternative purification methods such as crystallization of a diastereomeric salt with a chiral acid.

-

-

-

Frequently Asked Questions (FAQs)

Q: How do I choose the right chiral catalyst for my reaction? A: Catalyst selection is often an empirical process. Start by reviewing the literature for similar transformations to identify promising catalyst classes. If possible, perform a high-throughput screening of a diverse library of chiral ligands or catalysts to quickly identify a lead candidate.[9]

Q: What is the ideal catalyst loading? A: The optimal catalyst loading varies widely depending on the reaction. It is typically in the range of 0.5 to 10 mol%. A good starting point is 1-2 mol%, followed by optimization to find the lowest possible loading that maintains high yield and enantioselectivity.

Q: Can I reuse my chiral catalyst? A: In some cases, yes. Catalyst recyclability depends on the stability of the catalyst and the ease of its separation from the reaction mixture. If you plan to reuse your catalyst, it is important to develop a robust recovery and reactivation protocol and to verify that its activity and selectivity are maintained over multiple cycles.

Q: My reaction is very slow at the low temperatures required for high ee. What can I do? A: If lowering the temperature to achieve high ee results in an impractically slow reaction, you may need to re-screen other reaction parameters. A different solvent or a more active catalyst might allow you to achieve high enantioselectivity at a more moderate temperature.

Q: I suspect my product is racemizing during silica gel chromatography. How can I confirm this? A: To confirm racemization on silica gel, take a sample of your purified, enantiomerically enriched amine and re-subject it to your chromatography conditions. If the ee of the recovered sample is lower than the starting material, then racemization is occurring on the column.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

-

Preparation: In an array of inert-atmosphere vials, add the appropriate amount of each chiral ligand to be screened.

-

Catalyst Precursor Addition: To each vial, add the metal precursor solution under an inert atmosphere.

-

Activation/Formation: Stir the mixtures at the recommended temperature and for the specified time to allow for the formation of the active catalyst.

-

Reaction Initiation: To each vial, add the substrate and any other reagents.

-

Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC, GC, or LC-MS.

-

Quenching and Analysis: Once the reactions are complete, quench them appropriately and determine the yield and enantiomeric excess for each catalyst.

Protocol 2: Systematic Optimization of Reaction Temperature

-

Setup: Set up a series of identical reactions in parallel.

-

Temperature Variation: Place each reaction in a cooling bath set to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

-

Time Course Analysis: At regular intervals, take an aliquot from each reaction.

-

Analysis: Quench the aliquots and analyze them to determine the conversion and enantiomeric excess at each time point for each temperature.

-

Data Interpretation: Plot ee vs. conversion and ee vs. temperature to identify the optimal conditions that provide a high ee in a reasonable reaction time.

References

-

Quantitative determination of the full range of enantiomeric excess of chiral amine 2a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Screening for Generality in Asymmetric Catalysis - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved January 30, 2026, from [Link]

-

The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. (1998). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]

-

Comparing the enantioselective power of steric and electrostatic effects in transition-metal-catalyzed asymmetric synthesis. (2010). PubMed. Retrieved January 30, 2026, from [Link]

-

A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). MDPI. Retrieved January 30, 2026, from [Link]

-

Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2025). ACS Electrochemistry. Retrieved January 30, 2026, from [Link]

-

Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

-

ChemInform Abstract: Influence of the Electronic Effect of Catalysts on the Enantioselectivity: Applicability and Complexity. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). PubMed. Retrieved January 30, 2026, from [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved January 30, 2026, from [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. Retrieved January 30, 2026, from [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. (n.d.). NCBI. Retrieved January 30, 2026, from [Link]

-

Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved January 30, 2026, from [Link]

-

Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. (2015). RSC Publishing. Retrieved January 30, 2026, from [Link]

-

Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Retrieved January 30, 2026, from [Link]

-

Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

-

The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. (1998). Semantic Scholar. Retrieved January 30, 2026, from [Link]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Retrieved January 30, 2026, from [Link]

-

Enantiomeric Excess Percent Optical Purity Calculations and Logic. (2017). YouTube. Retrieved January 30, 2026, from [Link]

-

Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 30, 2026, from [Link]

-

Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved January 30, 2026, from [Link]

-

Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions. (2009). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 30, 2026, from [Link]

-

Properties of Common Organic Solvents. (2022). University of Rochester. Retrieved January 30, 2026, from [Link]

-

Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. (2025). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]

-

Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]

Sources

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ammoniaknowhow.com [ammoniaknowhow.com]

- 4. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparing the enantioselective power of steric and electrostatic effects in transition-metal-catalyzed asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 1-(m-Tolyl)propan-1-amine oil vs hydrochloride solid

[1][2]

Topic: Purification Protocols: Free Base (Oil) vs. Hydrochloride Salt (Solid) Target Molecule: 1-(m-Tolyl)propan-1-amine (Systematic Name: 1-(3-Methylphenyl)propan-1-amine) Classification: Primary Benzylic Amine Document ID: TS-AMINE-03-PUR[1][2]

Introduction: The Dual Nature of Your Reagent

In drug development workflows, This compound exists in two distinct states, each serving a specific purpose. Understanding the physicochemical dichotomy between the Free Base (Oil) and the Hydrochloride Salt (Solid) is the first step to successful purification.

| Feature | Free Base (Oil) | Hydrochloride Salt (Solid) |

| State | Viscous Liquid (Colorless to pale yellow) | Crystalline Solid (White) |

| Reactivity | Nucleophilic (Active reagent) | Electrophilic/Inert (Storage form) |

| Stability | Low (Oxidizes; absorbs CO₂ to form carbamates) | High (Resistant to oxidation) |

| Purification | Distillation or Acid-Base Extraction | Recrystallization |

| Primary Risk | "Oiling out" during synthesis; Carbonation | Hygroscopicity (Absorbs moisture) |

Module 1: The Free Base (Oil)

Objective: Isolation of the active amine from crude reaction mixtures.

The "Invisible" Impurity: Carbonation

Primary benzylic amines are "CO₂ sponges."[1][2] If your clear oil turns cloudy or develops a white crust upon exposure to air, it has reacted with atmospheric CO₂ to form a carbamate salt .[2]

-

Fix: The free base must be stored under Argon/Nitrogen.[1][2] If carbonation occurs, dissolve in ether and wash with 1M NaOH to regenerate the free amine.

Protocol A: The Acid-Base "Swing" Extraction

Use this for bulk purification (>1g) to remove non-basic impurities (starting ketones, hydrocarbons).

-

Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Diethyl Ether (Et₂O) .[1][2]

-

Separation: Discard the organic layer (contains non-amine impurities).[1][2]

-

Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the free amine oil separates.

-

-

Extraction: Extract the turbid aqueous mixture with DCM (3x).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Visual Workflow: Acid-Base Purification

Module 2: The Conversion (Salt Formation)

Objective: Converting the unstable oil into a stable, weighable solid.

The Critical Failure: "Oiling Out"

Users often report adding HCl and getting a sticky yellow gum instead of a white powder.

Protocol B: Anhydrous Salt Formation

-

Solvent Choice: Dissolve 1g of pure amine oil in 5 mL of anhydrous Diethyl Ether (or MTBE).[1][2]

-

Acid Addition:

-

Preferred: Add 2M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring.

-

Alternative: Add 4M HCl in Dioxane .

-

-

Observation: A white precipitate should form immediately.[1][2]

-

If "Gumming" Occurs:

-

Filtration: Filter the solid under Nitrogen (to prevent moisture absorption) and wash with cold ether.[1][2]